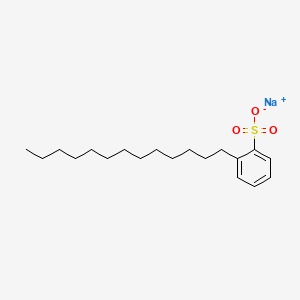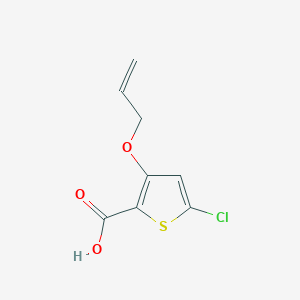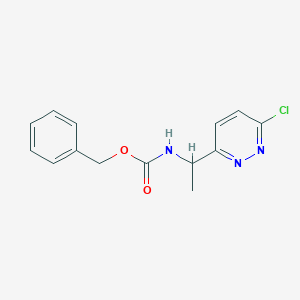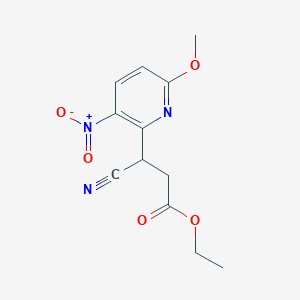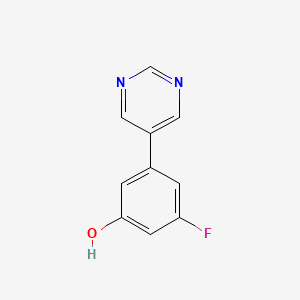
3-Fluoro-5-(pyrimidin-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(pyrimidin-5-yl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a fluorine atom at the third position and a pyrimidin-5-yl group at the fifth position of the phenol ring. The unique structural features of this compound make it a valuable entity in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyrimidin-5-yl)phenol typically involves the introduction of the fluorine atom and the pyrimidin-5-yl group onto the phenol ring. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenol ring. This is followed by the coupling of the pyrimidin-5-yl group using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pyrimidin-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-5-(pyrimidin-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyrimidin-5-yl)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The pyrimidin-5-yl group contributes to the compound’s binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(pyrimidin-5-yl)phenol
- 3-Fluoro-5-(pyridin-4-yl)phenol
- 3-Fluoro-5-(pyrimidin-2-yl)phenol
Uniqueness
3-Fluoro-5-(pyrimidin-5-yl)phenol is unique due to the specific positioning of the fluorine atom and the pyrimidin-5-yl group, which imparts distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-fluoro-5-pyrimidin-5-ylphenol |
InChI |
InChI=1S/C10H7FN2O/c11-9-1-7(2-10(14)3-9)8-4-12-6-13-5-8/h1-6,14H |
InChI Key |
ZGLXJKVNZWAVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



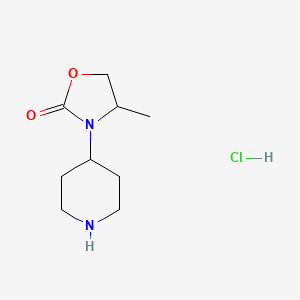
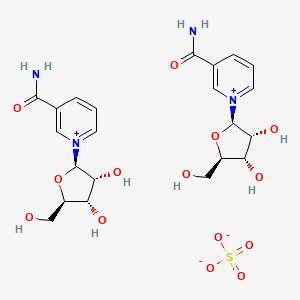
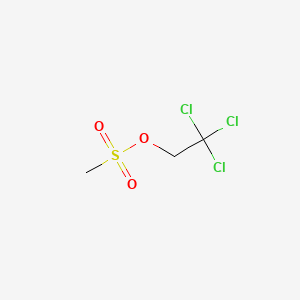

![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)
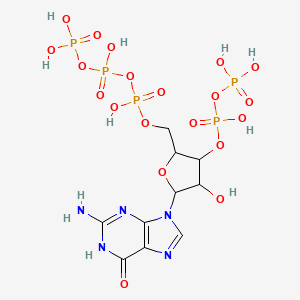
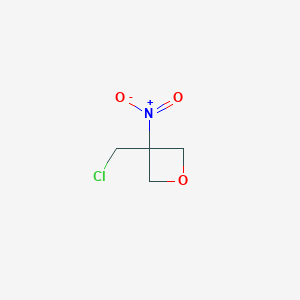
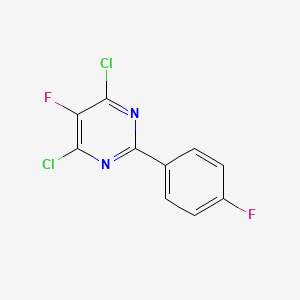
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
